molecular formula C23H21N3O3 B4096246 1-{[1,1'-BIPHENYL]-2-CARBONYL}-4-(4-NITROPHENYL)PIPERAZINE

1-{[1,1'-BIPHENYL]-2-CARBONYL}-4-(4-NITROPHENYL)PIPERAZINE

Cat. No.: B4096246
M. Wt: 387.4 g/mol
InChI Key: GNIWVFKKHNFQLJ-UHFFFAOYSA-N
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Description

1-{[1,1’-BIPHENYL]-2-CARBONYL}-4-(4-NITROPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a biphenyl group attached to a carbonyl group and a nitrophenyl group attached to a piperazine ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{[1,1’-BIPHENYL]-2-CARBONYL}-4-(4-NITROPHENYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or hydroxylamine derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The biphenyl and nitrophenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and solvents like chloroform or dichloromethane.

Major Products

The major products formed from these reactions include nitroso derivatives, hydroxylamine derivatives, and amino derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{[1,1’-BIPHENYL]-2-CARBONYL}-4-(4-NITROPHENYL)PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[1,1’-BIPHENYL]-2-CARBONYL}-4-(4-NITROPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it has been studied as a potential tyrosinase inhibitor, which could be useful in treating hyperpigmentation disorders . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-{[1,1’-BIPHENYL]-2-CARBONYL}-4-(4-NITROPHENYL)PIPERAZINE can be compared with other piperazine derivatives, such as:

    1-(4-Nitrophenyl)piperazine: Similar in structure but lacks the biphenyl group.

    1,4-Bis(4-nitrophenyl)piperazine: Contains two nitrophenyl groups but no biphenyl group.

    1-Methyl-4-(4-nitrophenyl)piperazine: Contains a methyl group instead of a biphenyl group.

The uniqueness of 1-{[1,1’-BIPHENYL]-2-CARBONYL}-4-(4-NITROPHENYL)PIPERAZINE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[4-(4-nitrophenyl)piperazin-1-yl]-(2-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c27-23(22-9-5-4-8-21(22)18-6-2-1-3-7-18)25-16-14-24(15-17-25)19-10-12-20(13-11-19)26(28)29/h1-13H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNIWVFKKHNFQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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